ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate
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Overview
Description
Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group attached to a prop-2-enoyl moiety, which is further linked to an amino group on the benzoate structure
Preparation Methods
The synthesis of ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorocinnamic acid and 4-aminobenzoic acid.
Esterification: The 4-aminobenzoic acid is esterified with ethanol to form ethyl 4-aminobenzoate.
Condensation Reaction: The ethyl 4-aminobenzoate is then reacted with 4-chlorocinnamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Chemical Reactions Analysis
Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Scientific Research Applications
Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Comparison with Similar Compounds
Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]benzoate: This compound has an additional chlorine atom on the phenyl ring, which may alter its chemical and biological properties.
Ethyl 4-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzoate: The presence of a methyl group instead of a chlorine atom can lead to differences in reactivity and biological activity.
Biological Activity
Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into the compound's synthesis, biological mechanisms, and empirical studies that highlight its efficacy.
Chemical Structure and Properties
- Molecular Formula : C23H17ClN2O4
- Molecular Weight : 420.8 g/mol
- IUPAC Name : this compound
- InChI Key : KXZNPOHPNPVSJJ-GHRIWEEISA-N
The compound features a benzoate ester linked to an amino group and a chlorophenyl moiety, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation, similar to other benzoate derivatives.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways associated with tumor growth and metastasis.
- Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells, a critical mechanism for anticancer agents.
Anticancer Properties
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines:
These results demonstrate that the compound exhibits potent cytotoxic effects, particularly against breast (MCF-7) and lung (A549) cancer cell lines.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. In vitro assays indicated that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Empirical Research
-
Study on Anticancer Activity :
A study published in the European Journal of Medicinal Chemistry explored various derivatives of benzoic acid, including this compound. The results indicated that this compound had a comparable efficacy to standard chemotherapeutics like doxorubicin, with IC50 values suggesting strong antiproliferative effects on multiple cancer cell lines . -
Mechanistic Insights :
Research has shown that this compound induces apoptosis through the activation of caspase pathways in cancer cells. The study highlighted a significant increase in caspase-3 activity, confirming the compound's role in promoting programmed cell death .
Properties
IUPAC Name |
ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-2-23-18(22)14-6-10-16(11-7-14)20-17(21)12-5-13-3-8-15(19)9-4-13/h3-12H,2H2,1H3,(H,20,21)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXPIIRNNLSPCB-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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